2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt
Description
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt is a chemical compound with a complex structure. It is a derivative of 2-Pentanol, 4-methyl-, which is also known as 4-Methyl-2-pentanol. This compound is used in various industrial applications due to its unique chemical properties.
Properties
CAS No. |
20383-42-0 |
|---|---|
Molecular Formula |
C24H54O4P2PbS4+2 |
Molecular Weight |
804 g/mol |
IUPAC Name |
bis(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane;lead(2+) |
InChI |
InChI=1S/2C12H27O2PS2.Pb/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2 |
InChI Key |
ZLNDRELLNQEJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.[Pb+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of This compound involves a multi-step process:
Step 1: Preparation of the Phosphorodithioate Ester Intermediate
The initial stage involves the reaction of 2-pentanol, 4-methyl- (also known as 4-methyl-2-pentanol) with phosphorus pentasulfide (P2S5) or related sulfurizing agents to form the corresponding hydrogen phosphorodithioate ester. This step typically uses controlled heating under an inert atmosphere to avoid oxidation or hydrolysis of sensitive intermediates.
Step 2: Complexation with Lead(2+) Ions
The hydrogen phosphorodithioate ester is then reacted with a soluble lead(2+) salt, such as lead acetate or lead nitrate, in an organic solvent medium. This leads to the formation of the lead(2+) salt complex through ligand exchange, where the lead ion coordinates with the phosphorodithioate groups.
Step 3: Isolation and Purification
The resulting lead salt is isolated by filtration or extraction, followed by purification steps such as recrystallization or washing with organic solvents to remove unreacted starting materials and by-products.
Reaction Conditions and Parameters
Solvent System: Organic solvents such as toluene, xylene, or chlorinated solvents are commonly used due to the compound’s limited water solubility and the need to maintain anhydrous conditions.
Temperature: Synthesis is generally conducted at moderate temperatures (80–150 °C) to facilitate reaction kinetics while minimizing decomposition.
Atmosphere: An inert atmosphere (nitrogen or argon) is preferred to prevent oxidation of the phosphorodithioate moiety.
Molar Ratios: Stoichiometric control is critical, typically using a slight excess of the lead(2+) salt to ensure complete complexation.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Pentanol, 4-methyl- + P2S5 | 80–120 °C, inert atmosphere | Hydrogen phosphorodithioate ester |
| 2 | Hydrogen phosphorodithioate ester + Pb(II) salt | Organic solvent, 80–150 °C | This compound |
| 3 | Purification | Recrystallization or washing | Pure lead salt complex |
Analytical Data and Research Outcomes on Preparation
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the esterification of the phosphorodithioate group and the integrity of the 2-pentanol, 4-methyl- moiety.
Infrared (IR) Spectroscopy: Identifies characteristic P=S and P–S stretching vibrations confirming the phosphorodithioate structure.
X-ray Diffraction (XRD): Used to ascertain the crystalline structure of the lead(2+) salt complex.
Elemental Analysis: Confirms the stoichiometry and purity of the synthesized compound, especially the lead content.
Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition profile, critical for lubricant additive applications.
Stability and Solubility Observations
The compound exhibits:
Good solubility in organic solvents such as toluene and xylene.
Limited solubility in water, consistent with its hydrophobic alkyl groups and lead coordination.
Stability under normal storage conditions but decomposes upon exposure to moisture or elevated temperatures above 150 °C, which necessitates careful handling during synthesis and storage.
Summary Table of Preparation Parameters and Outcomes
| Parameter | Details | Notes |
|---|---|---|
| Starting Materials | 2-Pentanol, 4-methyl-, phosphorus pentasulfide, lead(II) salt | High purity reagents recommended |
| Solvent | Organic solvents (toluene, xylene) | Anhydrous conditions preferred |
| Temperature Range | 80–150 °C | Controlled to avoid decomposition |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Reaction Time | Several hours (typically 4–8 h) | Monitored by analytical methods |
| Purification Method | Recrystallization, washing | Ensures removal of impurities |
| Characterization Techniques | NMR, IR, XRD, Elemental Analysis, TGA | Confirms structure and purity |
| Stability | Stable under dry, ambient conditions | Decomposes with moisture and heat |
| Safety Measures | Closed systems, PPE, waste treatment | Essential due to lead toxicity |
Chemical Reactions Analysis
Primary Chemical Reactions
The compound undergoes reactions that influence its stability and environmental behavior:
-
Hydrolysis: Potential breakdown under acidic/basic conditions, releasing lead ions and organic components.
-
Thermal degradation: Possible decomposition at elevated temperatures, forming volatile byproducts.
-
Redox reactions: Susceptibility to oxidation/reduction due to sulfur-containing functional groups.
Thermodynamic and Kinetic Data
While specific thermodynamic values (e.g., ΔH°, ΔG°) for this lead salt are not directly reported in the provided sources, related phosphorodithioates exhibit:
-
Gas-phase acidity: For analogous compounds, ΔrH° values ~1,500–1,600 kJ/mol (e.g., ΔrH° = 1557 ± 8.4 kJ/mol for C₆H₁₃O⁻ + H⁺ → C₆H₁₄O) .
-
Thermal stability: Lead salts often exhibit higher stability compared to sodium/potassium counterparts due to stronger metal-ligand bonding.
Environmental and Stability Considerations
-
Stability: Requires careful storage to prevent exposure to moisture or heat, which could trigger hydrolysis.
-
Toxicity: Lead ions pose environmental risks, necessitating controlled disposal.
Limitations of Available Data
The provided sources lack explicit reaction pathways, thermodynamic tables, or experimental kinetics for the lead salt. Further research would require:
-
Literature mining: Academic journals for synthesis methods and reaction mechanisms.
-
Experimental studies: Thermal analysis (TGA/DSC) and spectroscopy (FTIR, NMR) to characterize reaction intermediates.
-
Computational modeling: Quantum chemical methods to predict stability and reactivity.
Scientific Research Applications
Industrial Applications
-
Agricultural Chemicals :
- Pesticides and Herbicides : Due to its phosphorodithioate structure, this compound can act as a pesticide or herbicide. It is often utilized for its ability to inhibit certain enzymes in pests, thus protecting crops from damage. The lead(2+) component can enhance the efficacy of the active ingredient by improving its stability and absorption in plant tissues.
-
Chemical Manufacturing :
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of other organophosphorus compounds. Its reactivity allows it to participate in various chemical reactions, contributing to the production of more complex molecules used in pharmaceuticals and agrochemicals.
-
Lubricants :
- The lead(2+) salt form can be used in lubricant formulations where enhanced thermal stability and reduced friction are desired. The inclusion of phosphorodithioate groups can improve the anti-wear properties of lubricants.
Environmental Applications
- Toxicity Studies :
- Wastewater Treatment :
Case Studies
- Ecotoxicological Assessments :
- Agricultural Field Trials :
Mechanism of Action
The mechanism of action of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, altering their function and activity. This interaction can lead to various biochemical effects, including enzyme inhibition, metal chelation, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: A precursor to the compound, used in similar applications.
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, sodium salt: A similar compound with sodium instead of lead, used in different industrial applications.
Methyl isobutyl carbinol: Another related compound with similar chemical properties.
Uniqueness
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt is unique due to its specific lead(2+) salt form, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including industrial chemistry and scientific research.
Biological Activity
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(II) salt (CAS Number: 6070-16-2) is an organophosphate compound that has garnered attention due to its potential biological activities and implications in environmental health. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₁₃O₃PS₂Pb
- Molecular Weight : 317.24 g/mol
- Structure : The compound consists of a pentanol backbone modified with a phosphorodithioate group and coordinated with lead ions.
Toxicological Profile
The biological activity of lead(II) salts is well-documented, primarily associated with neurotoxicity and developmental toxicity. Lead exposure can result in various health issues including:
- Neurological Effects : Lead is known to disrupt neurotransmitter release and synaptic function, leading to cognitive deficits and behavioral changes in both adults and children.
- Reproductive Toxicity : Studies indicate that lead exposure can adversely affect reproductive health, causing infertility and developmental issues in offspring.
- Immunotoxicity : Lead has been shown to impair immune responses, making individuals more susceptible to infections.
The mechanisms through which 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(II) salt exerts its biological effects include:
- Inhibition of Acetylcholinesterase (AChE) : Organophosphates typically inhibit AChE, leading to an accumulation of acetylcholine at synapses, which can result in overstimulation of the nervous system.
- Oxidative Stress : Lead compounds can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
- Disruption of Calcium Homeostasis : Lead interferes with calcium signaling pathways, affecting various cellular processes including neurotransmitter release and muscle contraction.
Study on Neurotoxicity
A study conducted by the Environmental Protection Agency (EPA) evaluated the neurotoxic effects of lead-based compounds on developing neurons. The results indicated significant alterations in neuronal differentiation and synaptic formation when exposed to low concentrations of lead salts, including those similar to 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(II) salt .
Reproductive Health Impacts
Research published in the Journal of Toxicology assessed the reproductive outcomes in animal models exposed to lead compounds. The findings revealed a correlation between lead exposure and increased rates of miscarriage as well as developmental delays in offspring .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical spectroscopic identifiers for confirming the structural integrity of 2-pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt in synthetic batches?
- Methodology : Use a combination of FT-IR (to detect P=S and P–O–Pb stretching vibrations at ~650–750 cm⁻¹ and ~950–1050 cm⁻¹, respectively) and ¹H/³¹P NMR (to resolve methyl branching in the pentanol moiety and phosphorus-thiolate coordination). Cross-validate with X-ray crystallography for Pb(II) coordination geometry .
- Data Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or lead-ligand dissociation. Use deuterated DMSO for stability and compare against NIST reference spectra .
Q. How can researchers optimize the synthesis of lead(2+) salts from O,O-dialkyl hydrogen phosphorodithioate precursors?
- Methodology : Employ a two-phase reaction system (aqueous Pb(NO₃)₂ + organic phase containing 4-methyl-2-pentanol phosphorodithioic acid). Monitor pH (5–6) to prevent Pb(OH)₂ precipitation. Use gravimetric analysis to quantify yield and ICP-OES to verify lead content .
- Key Challenge : Competing side reactions (e.g., oxidation of dithiophosphate to phosphate) require inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) .
Q. What stability considerations are critical for storing lead(2+) phosphorodithioate complexes?
- Methodology : Store in amber glass under anhydrous conditions (desiccator with P₂O₅). Monitor decomposition via TGA-DSC to detect moisture-induced hydrolysis (mass loss ~100–150°C) or thermal degradation (>200°C). Avoid UV exposure to prevent ligand dissociation .
Advanced Research Questions
Q. How does the coordination geometry of lead(2+) influence the catalytic activity of phosphorodithioate complexes in hydrocarbon transformation?
- Methodology : Compare EXAFS/XANES data for Pb(II) complexes with varying alkyl chain lengths (e.g., methyl vs. pentyl). Correlate Pb–S/P bond distances with catalytic performance in tar model compound pyrolysis (e.g., 2-pentanol, 4-methyl- conversion to hydrocarbons at 800°C). Use GC-MS to analyze product distributions .
- Data Interpretation : Shorter Pb–S bonds (≤2.5 Å) indicate stronger Lewis acidity, enhancing dehydrogenation activity. Contradictory product yields may stem from competing Pb-O interactions in mixed-ligand systems .
Q. What mechanistic insights explain the contradictory reactivity of lead(2+) phosphorodithioates in oxidative vs. reductive environments?
- Methodology : Perform cyclic voltammetry in acetonitrile to map redox potentials (E₁/₂ for Pb²⁺/Pb⁰ ≈ −0.3 V vs. Ag/AgCl). Couple with EPR to detect radical intermediates during oxidation (e.g., thiyl radicals). For reductive pathways, use DFT calculations to model Pb–S bond cleavage energetics .
- Conflict Resolution : Oxidative degradation (e.g., to PbSO₄) dominates above pH 7, while reductive pathways favor ligand displacement. Buffer selection (acetate vs. phosphate) critically affects observed mechanisms .
Q. How can researchers design lead(2+) phosphorodithioate derivatives to mitigate environmental toxicity while retaining functional efficacy?
- Methodology : Substitute Pb²⁺ with less toxic cations (e.g., Zn²⁺, Fe³⁺) and compare bioactivity via QSAR models . Assess environmental persistence using OECD 301B biodegradation tests and Daphnia magna acute toxicity assays . Retain the dithiophosphate moiety for ligand-specific interactions .
- Trade-offs : Reduced lead content decreases catalytic efficiency (e.g., 30–50% lower hydrocarbon yields in pyrolysis). Balance via hybrid systems (e.g., Pb/Fe bimetallic catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
